![molecular formula C10H8ClNO B6141917 3-(chloromethyl)-1,2-dihydroquinolin-2-one CAS No. 90097-51-1](/img/structure/B6141917.png)
3-(chloromethyl)-1,2-dihydroquinolin-2-one
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation .Scientific Research Applications
Synthesis of Fine or Special Chemicals
Chloromethyl substituted aromatic compounds like 3-(chloromethyl)-1,2-dihydroquinolin-2-one are promising key intermediates because of their easy transformation to a variety of fine or special chemicals .
Production of Polymers and Pharmaceuticals
These compounds can be used in the production of polymers and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
Catalysts in Chemical Reactions
The compound can act as a catalyst in chemical reactions. For instance, it can be used in the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid .
Synthesis of Hyper Cross-linked Polymers (HCPs)
3-(chloromethyl)-1,2-dihydroquinolin-2-one could potentially be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials that have been intensively used in the past few years .
Environmental Applications
Due to their high surface areas, good porosity, low density, efficient adsorption properties, environmental friendliness, high thermal and chemical stability, HCPs synthesized using this compound could be used for solving environmental pollution .
Energy Storage
HCPs have also been used in energy storage applications such as super-capacitors .
Drug Delivery Systems
The compound could potentially be used in the synthesis of drug delivery systems. This is due to the properties of HCPs, which have been used in drug delivery applications .
Preparation of 3,5-disubstituted 1,2-benzisoxazoles
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which can be considered as an important intermediate for the preparation of previously inaccessible 3,5-disubstituted 1,2-benzisoxazoles, can be synthesized from 3-(chloromethyl)-1,2-dihydroquinolin-2-one .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, similar compounds have been known to undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of 3-(chloromethyl)-1,2-dihydroquinolin-2-one have been studied in a rat model using high-pressure liquid chromatography diode array detector (HPLC-DAD) method . The study was performed with a single dose of 45 mg/kg body weight (BW).
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZGMXIVAVSIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1,2-dihydroquinolin-2-one | |
CAS RN |
90097-51-1 | |
Record name | 3-(chloromethyl)-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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